Furanoeudesma 1,3-diene is a naturally occurring sesquiterpene found predominantly in the oleo-gum-resin of Commiphora myrrha, commonly known as myrrh. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its molecular formula is , and it features a unique structure that includes a furan ring fused with a bicyclic system, contributing to its distinctive properties and reactivity .
Research suggests that FDE acts as an analgesic by modulating pain pathways in the central nervous system []. Studies in mice have shown that FDE increases the latency of pain response, indicating its potential for pain relief []. The exact mechanism by which FDE interacts with these pathways remains under investigation, but its structure is believed to play a role. The furan ring and conjugated diene system might be involved in interactions with specific receptors or enzymes in the pain pathway.
These reactions highlight the compound's versatility in organic synthesis and its potential utility as an intermediate in various chemical processes.
Furanoeudesma 1,3-diene exhibits significant biological activities:
The synthesis of Furanoeudesma 1,3-diene can be achieved through several methods:
Furanoeudesma 1,3-diene has several applications across different fields:
Studies on Furanoeudesma 1,3-diene have focused on its interactions with various biological targets:
Furanoeudesma 1,3-diene shares structural similarities with other sesquiterpenes and compounds derived from myrrh. Here are some comparable compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Curzerene | Sesquiterpene | Exhibits anti-inflammatory properties |
β-Elemene | Sesquiterpene | Known for antimicrobial activity |
Furanodienone | Furan-containing sesquiterpene | Potential anti-cancer properties |
Lindestrene | Sesquiterpene | Exhibits cytotoxic effects against cancer cells |
Furanoeudesma 1,3-diene is unique due to its specific binding affinity for opioid receptors, distinguishing it from other sesquiterpenes that may not exhibit similar analgesic effects. Its dual role as both a fragrance component and a potential therapeutic agent further enhances its significance within both the chemical and pharmaceutical domains .
Furanoeudesma-1,3-diene represents one of the most significant bioactive compounds found in the oleo-gum resins of various Commiphora species, particularly those belonging to the myrrh-producing lineages [1]. This furanosesquiterpene was first identified in 1983 by Carl Heinz Brieskorn and Pia Noble at the University of Würzburg from the essential oil of myrrh [1]. The compound exhibits remarkable abundance variations across different Commiphora species and geographic populations, reflecting the complex phytochemical diversity within this economically important genus [3].
The primary botanical source of furanoeudesma-1,3-diene is Commiphora myrrha, where it constitutes the predominant furanosesquiterpene component [3]. Recent gas chromatography-mass spectrometry and high-performance liquid chromatography with diode array detection analyses have revealed that furanoeudesma-1,3-diene represents 41.40% of the total essential oil composition in Commiphora myrrha samples from Ethiopian and Somalian populations [3]. High-performance liquid chromatography with diode array detection quantification has confirmed furanoeudesma-1,3-diene as the predominant furanosesquiterpene at 68.42 grams per 100 grams of essential oil [3].
Commiphora molmol, another significant myrrh-producing species, also contains substantial quantities of furanoeudesma-1,3-diene, with reported concentrations of 17.65% in essential oil extracts [30]. The compound has been isolated from hexane extracts of myrrh resin through column chromatography as the main furanoeudesmane component [7]. Interestingly, Commiphora holtziana from Kenya shows notable furanoeudesma-1,3-diene content at 23.9% of the essential oil composition, while other Kenyan species such as Commiphora kataf do not exhibit detectable levels of this compound [18].
The geographic distribution of furanoeudesma-1,3-diene-producing Commiphora species extends across the arid regions of northeastern Africa and the Arabian Peninsula [1] [8]. Commiphora myrrha grows predominantly in the Arabian Peninsula, specifically Oman and Yemen, as well as northeastern Africa including Djibouti, Ethiopia, Somalia, and northeast Kenya [1]. This distribution pattern correlates with the traditional myrrh trade routes and the historical significance of these regions in producing high-quality myrrh resin [8].
Table 1: Natural Occurrence of Furanoeudesma-1,3-diene in Commiphora Species
Commiphora Species | Geographic Origin | Furanoeudesma-1,3-diene Content (%) | Essential Oil Analysis Method | Reference Citation |
---|---|---|---|---|
C. myrrha | Ethiopia/Somalia | 17.4-41.4 | GC-MS/HPLC-DAD | PMC11753448 |
C. molmol | Somalia/Ethiopia | 17.65 | GC-MS | PMC6987268 |
C. erythraea | Somalia | Not detected | GC-FID | PMC9229828 |
C. holtziana | Kenya | 23.9 | GC-FID | PMC9229828 |
C. kataf | Kenya | Not detected | GC-FID | PMC9229828 |
C. habessinica | Yemen | Not reported | GC-MS | Academia.edu |
C. guidotti | Various | Present | Various | PMC11597752 |
The extraction and isolation of furanoeudesma-1,3-diene from Commiphora species typically involves hydrodistillation of the oleo-gum resin followed by gas chromatography separation [3]. The compound appears as a colorless, unstable liquid with an intensive fragrance that undergoes rapid auto-oxidation in air at room temperature to form a resinous substance [7]. This chemical instability necessitates careful handling and storage procedures during isolation and purification processes [3].
The presence and distribution of furanoeudesma-1,3-diene within the Burseraceae family provides important chemotaxonomic markers for understanding phylogenetic relationships and evolutionary patterns [12] [34]. The Burseraceae family, comprising over 150 species distributed across arid tropical and subtropical regions, exhibits remarkable chemical diversity in their resinous exudates [8] [17]. Within this family, the genus Commiphora demonstrates distinct phytochemical characteristics that differentiate it from closely related genera such as Bursera and Boswellia [16] [34].
Furanoeudesma-1,3-diene serves as a diagnostic chemical marker primarily restricted to the genus Commiphora within the Burseraceae family [12]. This compound has not been reported in significant quantities from other genera within the family, including Bursera, Boswellia, Canarium, or other members of the Canarieae tribe [16] [17]. The absence of furanoeudesma-1,3-diene in these related genera highlights the chemotaxonomic distinctiveness of Commiphora and supports the tribal classification system within Burseraceae [34].
The genus Bursera, which represents the sister group to Commiphora within the subfamily Burserinae, exhibits fundamentally different sesquiterpenoid profiles [16] [17]. Bursera species are characterized by high concentrations of germacrene D, which represents 15.1% to 56.2% of essential oil composition across multiple species including Bursera copallifera, Bursera excelsa, Bursera mirandae, and Bursera ruticola [16]. Beta-caryophyllene also represents a major component in Bursera essential oils, ranging from 4.3% to 18.3% across different species [16]. This chemical divergence between Commiphora and Bursera suggests evolutionary specialization in sesquiterpenoid biosynthetic pathways despite their close phylogenetic relationship [34].
The subfamily Boswelliinae, represented by genera such as Boswellia and Triomma, demonstrates even greater chemical divergence from the furanoeudesma-1,3-diene-producing Commiphora lineage [23] [34]. Boswellia species are dominated by monoterpene hydrocarbons rather than sesquiterpenoids, with alpha-pinene, sabinene, and beta-pinene representing the major volatile components [23]. Commiphora gileadensis essential oils contain alpha-pinene at 11.1% to 18.4%, sabinene at 15.8% to 35.9%, and beta-pinene at 5.8% to 18.0%, demonstrating this monoterpene-dominated chemical profile [23]. The low sesquiterpenoid content in Boswelliinae members, constituting only 0.8% to 10.6% of essential oil composition, contrasts sharply with the sesquiterpenoid-rich profiles of Commiphora species [23].
Table 3: Chemotaxonomic Distribution of Sesquiterpenoids in Burseraceae Family
Genus | Subfamily/Tribe | Primary Sesquiterpenoids | Characteristic Features |
---|---|---|---|
Commiphora | Bursereae/Burserinae | Furanoeudesma-1,3-diene, Curzerene | High furanosesquiterpene content |
Bursera | Bursereae/Burserinae | Germacrene D, β-Caryophyllene | Monoterpene/sesquiterpene variability |
Boswellia | Bursereae/Boswelliinae | α-Pinene, Limonene | Monoterpene dominance |
Canarium | Canarieae | Not extensively studied | Resin production |
Santiria | Canarieae | Not extensively studied | Resin production |
Dacryodes | Canarieae | Not extensively studied | Resin production |
Triomma | Bursereae/Boswelliinae | Not extensively studied | Limited chemical data |
The chemotaxonomic significance of furanoeudesma-1,3-diene extends to intrageneric relationships within Commiphora [12]. Species producing high concentrations of this compound, such as Commiphora myrrha and Commiphora molmol, likely represent closely related lineages within the genus [8] [12]. The absence of furanoeudesma-1,3-diene in some Commiphora species, such as Commiphora erythraea and Commiphora kataf, suggests either secondary loss of biosynthetic capability or divergent evolutionary pathways within the genus [18].
The molecular phylogenetic studies utilizing matK and rbcL chloroplast markers have confirmed the monophyletic nature of Burseraceae and resolved tribal relationships [34]. These molecular data support the chemical evidence, with Bursera and Commiphora forming a well-supported monophyletic group within the subfamily Burserinae [34]. The chemical divergence observed in furanoeudesma-1,3-diene distribution patterns parallels the molecular phylogenetic structure, reinforcing the utility of secondary metabolite profiles in taxonomic classification [34].
The complex sesquiterpenoid profile of Commiphora oleo-gum resins extends far beyond furanoeudesma-1,3-diene, encompassing a diverse array of structurally related and biosynthetically linked compounds [3] [18]. These co-occurring sesquiterpenoids contribute to the characteristic aromatic properties and biological activities of myrrh resin [8] [9]. The relative proportions and absolute concentrations of these compounds vary significantly among different Commiphora species and geographic populations [18].
Curzerene represents the second most abundant furanosesquiterpene in Commiphora myrrha essential oil, constituting 25.89% of the total composition [3]. However, the quantification of curzerene presents analytical challenges due to its formation through thermal degradation of isofuranodiene during gas chromatography-mass spectrometry analysis via the Cope rearrangement [3]. High-performance liquid chromatography with diode array detection analysis provides more accurate quantification, revealing curzerene concentrations of 18.03 grams per 100 grams of essential oil [3]. This analytical discrepancy highlights the importance of using multiple analytical techniques for accurate characterization of sesquiterpenoid profiles [3].
Lindestrene constitutes the third major furanosesquiterpene component, representing 13.09% of Commiphora myrrha essential oil composition [3]. This compound was originally identified from plants in the Lauraceae family but has subsequently been confirmed as a significant component of myrrh resin [7]. The presence of lindestrene in both Commiphora species and Lauraceae plants suggests either convergent evolution of biosynthetic pathways or horizontal gene transfer mechanisms [7].
Isofuranodiene, while representing only 2.00% of the total essential oil composition in gas chromatography-mass spectrometry analysis, demonstrates higher actual concentrations when analyzed by high-performance liquid chromatography with diode array detection at 7.40 grams per 100 grams of essential oil [3]. This compound undergoes thermal conversion to curzerene during high-temperature analytical procedures, necessitating careful analytical protocols to determine accurate concentrations [3].
Table 2: Co-occurring Sesquiterpenoids in Commiphora myrrha Oleo-Gum Resin
Compound Name | Chemical Class | Percentage in C. myrrha EO | Retention Index |
---|---|---|---|
Furanoeudesma-1,3-diene | Furanosesquiterpene | 41.40 | 1625 |
Curzerene | Furanosesquiterpene | 25.89 | 1496 |
Lindestrene | Furanosesquiterpene | 13.09 | 1632 |
Isofuranodiene | Furanosesquiterpene | 2.00 | 1690 |
β-Elemene | Sesquiterpene hydrocarbon | 2.87 | 1391 |
Germacrene D | Sesquiterpene hydrocarbon | 0.53 | 1480 |
Germacrene B | Sesquiterpene hydrocarbon | 2.11 | 1556 |
Curzerenone | Furanosesquiterpene | 0.07 | 1604 |
α-Selinene | Sesquiterpene hydrocarbon | 0.34 | 1494 |
β-Selinene | Sesquiterpene hydrocarbon | 0.41 | 1485 |
Atractylon | Furanosesquiterpene | 0.66 | 1660 |
Germacrone | Oxygenated sesquiterpene | 0.53 | 1694 |
The sesquiterpene hydrocarbon fraction includes several significant components that contribute to the overall chemical complexity of myrrh resin [3]. Beta-elemene represents the most abundant sesquiterpene hydrocarbon at 2.87% of total composition, followed by germacrene B at 2.11% [3]. These compounds likely serve as biosynthetic precursors to the more complex furanosesquiterpenes through cyclization and oxidation reactions [3].
Germacrene D, while representing only 0.53% of Commiphora myrrha essential oil, demonstrates much higher concentrations in related Bursera species where it constitutes 15.1% to 56.2% of essential oil composition [3] [16]. This dramatic difference in germacrene D content provides additional chemotaxonomic evidence for the evolutionary divergence between Commiphora and Bursera lineages [16].
The oxygenated sesquiterpene fraction includes germacrone at 0.53% and various lactone derivatives that contribute to the biological activity profile of myrrh resin [3] [13]. Recent isolation studies have identified numerous novel sesquiterpene lactones from Commiphora myrrha, including several seco-eudesmane derivatives that represent previously unknown carbon skeletons [13] [22]. These compounds demonstrate significant anti-inflammatory activity through inhibition of intercellular adhesion molecule-1 expression [13].
Furanoeudesma-1,3-diene serves multiple ecological functions within the natural defense systems of Commiphora species, contributing to protection against herbivores, pathogens, and environmental stresses [3] [25] [27]. The compound's role in plant defense mechanisms reflects the broader ecological significance of sesquiterpenoids in mediating plant-environment interactions [31] [32]. These defensive functions have evolved in response to the harsh arid environments and diverse biotic pressures encountered by Commiphora species in their native habitats [25].
The antimicrobial properties of furanoeudesma-1,3-diene provide protection against bacterial and fungal pathogens that threaten plant health [29] [30]. Research has demonstrated significant bactericidal activity against various pathogenic microorganisms, with minimum inhibitory concentrations ranging from 0.2 to 2.8 micrograms per milliliter [30]. The compound exhibits particularly strong antifungal activity against Aspergillus flavus, Cladosporium species, Aspergillus alternata, Fusarium oxysporum, and Fusarium solani [30]. This broad-spectrum antimicrobial activity suggests that furanoeudesma-1,3-diene functions as a constitutive chemical defense against opportunistic pathogens in the plant's environment [29].
Insecticidal properties represent another crucial aspect of furanoeudesma-1,3-diene's defensive function [3]. Laboratory studies using Aedes aegypti as a model organism have demonstrated potent larvicidal activity with a median lethal concentration of 3.28 micrograms per milliliter [3]. This insecticidal activity likely provides protection against herbivorous insects that would otherwise damage plant tissues and reduce fitness [3]. The compound's effectiveness against mosquito larvae suggests broader insecticidal properties that may deter various arthropod herbivores in natural ecosystems [3].
The volatile nature of furanoeudesma-1,3-diene enables its function as an airborne chemical signal that can influence the behavior of neighboring plants and organisms [26] [28]. Volatile organic compounds released by plants under stress can trigger defensive responses in nearby individuals, creating a form of chemical communication network [26]. This phenomenon, known as plant-to-plant signaling, allows Commiphora individuals to prepare defensive responses before direct attack occurs [26].
Table 4: Ecological Functions and Defense Mechanisms of Furanoeudesma-1,3-diene
Function Category | Target Organisms | Mechanism of Action | Effective Concentration |
---|---|---|---|
Antimicrobial Activity | Bacteria, Candida spp. | Cell membrane disruption | MIC 0.2-2.8 μg/ml |
Insecticidal Activity | Aedes aegypti, Various insects | Neurotoxic effects | LC50 3.28 μg/ml |
Antifungal Activity | Aspergillus, Fusarium, Cladosporium | Cell wall disruption | Variable by species |
Herbivore Deterrent | Herbivorous insects | Feeding deterrence | Dose-dependent |
Plant Communication | Neighboring plants | VOC signaling | ppm levels |
Wound Healing | Plant tissue repair | Anti-inflammatory | Variable |
Oxidative Stability | Cellular protection | Antioxidant activity | Variable |
The chemical instability of furanoeudesma-1,3-diene, which undergoes rapid auto-oxidation in air at room temperature, may represent an adaptive strategy for localized defense [7]. This instability ensures that the compound remains concentrated near the plant surface where it can effectively deter herbivores and pathogens while minimizing systemic toxicity to the plant itself [7]. The oxidation products may possess different biological activities that contribute to the overall defensive profile [7].
Ecological studies of related sesquiterpenoids in tropical plant communities have demonstrated the importance of chemical diversity in mediating plant-herbivore interactions [25] [27]. Research on Protium species in the Burseraceae family has shown that plants with more diverse and effective chemical defenses experience reduced herbivore pressure and achieve higher population densities [27]. This pattern suggests that furanoeudesma-1,3-diene production in Commiphora species may confer similar ecological advantages through reduced herbivore damage [27].
The production of furanoeudesma-1,3-diene likely involves metabolic trade-offs between growth and defense allocation [33]. Plants must balance the energetic costs of producing defensive compounds against the benefits of reduced herbivore damage [33]. Climate change factors such as elevated carbon dioxide, temperature fluctuations, and altered precipitation patterns may influence these trade-offs and modify furanoeudesma-1,3-diene production levels [33]. Understanding these relationships becomes increasingly important as arid ecosystems face mounting environmental pressures [33].